![molecular formula C21H15NO B14215774 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile CAS No. 727404-77-5](/img/structure/B14215774.png)
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile is a chemical compound known for its unique structure and properties. It features a benzonitrile group attached to a diphenyloxirane moiety, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to produce benzonitrile. This process can be catalyzed by acids and often involves the use of ionic liquids as co-solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids and phase separation techniques can simplify the separation process and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamines .
Applications De Recherche Scientifique
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile include:
- Benzonitrile
- Diphenyloxirane
- Benzaldehyde derivatives
Uniqueness
What sets this compound apart is its unique combination of the benzonitrile and diphenyloxirane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
727404-77-5 |
|---|---|
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C21H15NO/c22-15-16-11-13-17(14-12-16)20-21(23-20,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H/t20-/m0/s1 |
Clé InChI |
VNTCADIUWJODOT-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2([C@@H](O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2(C(O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


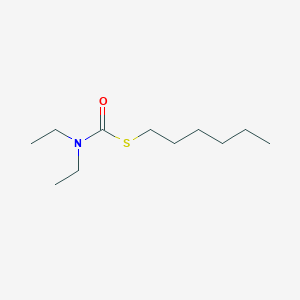
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
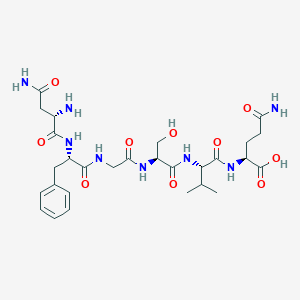
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
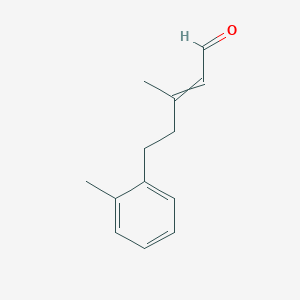
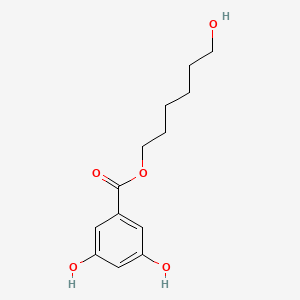
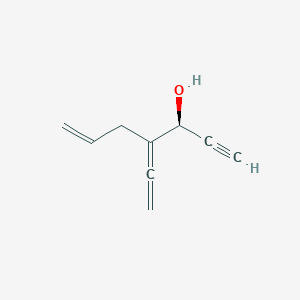
![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)
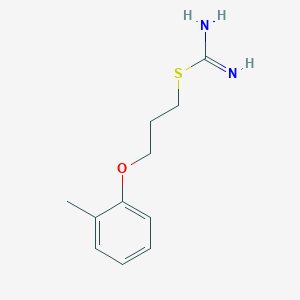
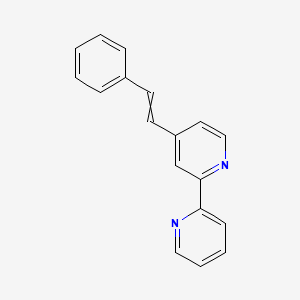
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)
